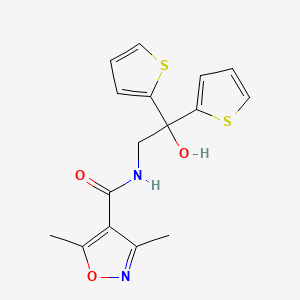
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H16N2O3S2 and its molecular weight is 348.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological activity, including mechanisms of action, efficacy against various pathogens, and pharmacokinetic properties.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Molecular Formula : C₁₉H₁₅F₃N₂O₃S₂
- Molecular Weight : 440.5 g/mol
- CAS Number : 2034478-98-1
This structure includes a hydroxyl group, thiophene rings, and an isoxazole moiety, which contribute to its biological properties.
Research indicates that compounds containing thiophene and isoxazole groups often exhibit diverse mechanisms of action, including:
- Antifungal Activity : Some derivatives of similar structures have shown broad-spectrum antifungal properties, particularly against Candida albicans and Aspergillus fumigatus, with MIC values ranging from 0.03 to 0.5 μg/mL .
- Antimicrobial Properties : Compounds with similar functional groups have been reported to inhibit key enzymes involved in microbial metabolism.
Antifungal Activity
A study evaluating related compounds demonstrated significant antifungal activity. The derivatives exhibited high efficacy against various fungal strains, suggesting that this compound may similarly possess antifungal properties.
Cytotoxicity and Selectivity
The cytotoxicity of the compound was assessed using various cell lines. Preliminary results indicated that the compound has a favorable selectivity index, suggesting potential for therapeutic use without significant toxicity to human cells.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Absorption : Early studies indicate good oral bioavailability.
- Metabolism : In vitro studies suggest that the compound is metabolically stable with minimal interaction with cytochrome P450 enzymes, which is advantageous for reducing drug-drug interactions .
- Excretion : Further studies are needed to fully characterize the excretion pathways.
Case Studies and Research Findings
- Study on Antifungal Efficacy :
- Pharmacokinetic Analysis :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅F₃N₂O₃S₂ |
| Molecular Weight | 440.5 g/mol |
| CAS Number | 2034478-98-1 |
| Antifungal MIC (Candida) | 0.03 - 0.5 μg/mL |
| Cytotoxicity (IC50) | [Data Not Available] |
| Half-Life | [Data Not Available] |
Propiedades
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-10-14(11(2)21-18-10)15(19)17-9-16(20,12-5-3-7-22-12)13-6-4-8-23-13/h3-8,20H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFGHDWZACHQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













